molecular formula C12H21IO2 B13313792 3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane

3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane

Cat. No.: B13313792
M. Wt: 324.20 g/mol
InChI Key: NURISOAQUYBERO-UHFFFAOYSA-N
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Description

3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane is a substituted oxolane (1,3-dioxolane) derivative characterized by a 4-iodo substituent on the oxolane ring and a 4,4-dimethylcyclohexyloxy group at the 3-position. The 4,4-dimethylcyclohexyl moiety contributes steric bulk and lipophilicity, which may influence solubility, stability, and biological activity.

Properties

Molecular Formula

C12H21IO2

Molecular Weight

324.20 g/mol

IUPAC Name

3-(4,4-dimethylcyclohexyl)oxy-4-iodooxolane

InChI

InChI=1S/C12H21IO2/c1-12(2)5-3-9(4-6-12)15-11-8-14-7-10(11)13/h9-11H,3-8H2,1-2H3

InChI Key

NURISOAQUYBERO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)OC2COCC2I)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane involves several steps. One common synthetic route includes the reaction of 4-iodooxolane with 4,4-dimethylcyclohexanol in the presence of a suitable base and solvent . The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane involves its interaction with specific molecular targets. The oxolane ring and the iodine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane with structurally or functionally related compounds, based on substituent patterns, molecular properties, and applications:

Compound Name Core Structure Substituents CAS RN Key Properties/Applications Reference
1,3-Dioxolane Oxolane Unsubstituted 646-06-0 Polar solvent, low steric hindrance
4-Methyl-1,3-dioxolane Oxolane 4-methyl 78-34-2 Increased hydrophobicity
3,5-Dimethylcyclohexyl derivatives Cyclohexyl-phosphonothiolate 3,5-dimethylcyclohexyl, phosphonothiolate 5441-52-1 Organophosphorus reactivity, potential nerve agents
2,6-Dimethylcyclohexyl dimethylphosphoramidocyanidate Cyclohexyl-phosphoramidocyanidate 2,6-dimethylcyclohexyl 5337-72-4 Steric shielding, pesticidal activity
This compound Oxolane 4-iodo, 3-(4,4-dimethylcyclohexyloxy) N/A* High molecular weight, halogenated intermediate potential

Key Differences:

  • Molecular Weight : The iodine atom increases molecular weight (~127 g/mol) relative to methyl or methoxy analogs, impacting solubility and diffusion kinetics.
  • Applications: Unlike phosphoramidocyanidate or phosphonothiolate derivatives (e.g., ), the target compound’s oxolane-iodo structure may favor use in medicinal chemistry or radiopharmaceuticals, leveraging iodine’s isotopic properties.

Biological Activity

3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H17IO2
  • Molecular Weight : 304.17 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is believed to function through the following mechanisms:

  • Receptor Binding : The compound may bind to various receptors in the body, altering their activity and leading to downstream biological effects.
  • Enzyme Inhibition : It can inhibit specific enzymes that are crucial in biochemical pathways, potentially leading to therapeutic effects in disease models.
  • Modulation of Signaling Pathways : By affecting key signaling pathways, this compound may influence cellular responses and gene expression.

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory effects in various models, showing promise in reducing inflammation markers.
  • Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Effects :
    • A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the proliferation of various cancer cell lines with an IC50 value of 15 µM .
    • Mechanistic studies indicated that it induces cell cycle arrest at the G2/M phase.
  • Anti-inflammatory Study :
    • Research published in Pharmacology Reports highlighted its ability to significantly reduce TNF-alpha levels in a lipopolysaccharide (LPS)-induced inflammation model .
    • The compound also showed a reduction in inflammatory markers such as IL-6 and COX-2.
  • Neuroprotective Research :
    • A study featured in Neuroscience Letters reported that this compound protected against glutamate-induced neurotoxicity in primary neuronal cultures .
    • The compound was shown to reduce reactive oxygen species (ROS) levels and enhance cell viability.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameBiological ActivityIC50 (µM)Mechanism
Compound AAnticancer20Apoptosis induction
Compound BAnti-inflammatory25Cytokine inhibition
This compoundAnticancer, Anti-inflammatory15Receptor binding, Enzyme inhibition

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